molecular formula C10H9Br2ClN2O2 B8463831 2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide CAS No. 57647-70-8

2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide

Cat. No. B8463831
M. Wt: 384.45 g/mol
InChI Key: DQRFRSCFDCRKIM-UHFFFAOYSA-N
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Patent
US04036850

Procedure details

25.0 g of the N-(4-chlorophenyl)-N'-(2,3-dibromopropionyl)-urea obtained in accordance with Example 4(b) are heated under reflux for 1 hour with 26.0 g of potassium tert.-butylate (90%) in 250 ml of tert.-butanol. The solvent is then distilled off under normal pressure and the residue is heated in vacuo for 20 minutes to 120° C. The reaction product is taken up with 500 ml of water at 60° C, precipitated with dilute acetic acid, filtered and dried. Yield: 12.0 g, m.p: 185° - 187° C.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:11][C:12](=[O:17])[CH:13](Br)[CH2:14]Br)=[O:10])=[CH:4][CH:3]=1>C(O)(C)(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[CH2:14])[C:12](=[O:17])[NH:11][C:9]2=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(=O)NC(C(CBr)Br)=O
Step Two
Name
potassium tert.-butylate
Quantity
26 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off under normal pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue is heated in vacuo for 20 minutes to 120° C
CUSTOM
Type
CUSTOM
Details
is taken up with 500 ml of water at 60° C
CUSTOM
Type
CUSTOM
Details
precipitated with dilute acetic acid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)N1C(NC(C1=C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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